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molecular formula C10H13ClN2O2S B8333291 1-(2-Chloroethyl)indoline-5-sulfonamide

1-(2-Chloroethyl)indoline-5-sulfonamide

Cat. No. B8333291
M. Wt: 260.74 g/mol
InChI Key: NJUYBFMHKKMQHM-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 53, 1-(2-chloroacetyl)indoline-5-sulfonamide (Intermediate 75A, 400 mg, 1.46 mmol) was converted to the title compound (300 mg, 79%). 1H NMR (DMSO-d6) δ 7.45 (dd, J=8.3, 1.9 Hz, 1H), 7.41 (br s, 1H), 6.91 (s, 2H), 6.56 (d, J=8.4 Hz, 1H), 3.83-3.80 (m, 2H), 3.60-3.51 (m, 4H), 2.99 (t, J=8.7 Hz, 2H); MS(ESI+) m/z 261.2 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
C(N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1)C.[Cl:16][CH2:17][C:18]([N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1)=O>>[Cl:16][CH2:17][CH2:18][N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:30])=[O:31])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
400 mg
Type
reactant
Smiles
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCN1CCC2=CC(=CC=C12)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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